2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795395
InChI: InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26)
SMILES:
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14795395

Molecular Formula: C21H18N4O3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide -

Specification

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
IUPAC Name 2-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26)
Standard InChI Key LGHQUMWNNJILMG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide, reflects its intricate architecture. Key features include:

  • A quinoline core substituted with a hydroxyl group at position 2 and a carboxamide at position 4.

  • A 3,4-dihydroquinazolin-4-one moiety bearing an isopropyl group at position 3.

  • Interconnected rings forming a planar structure conducive to π-π stacking and hydrogen bonding.

The molecular formula C₂₁H₁₈N₄O₃ (MW: 374.4 g/mol) and canonical SMILES string CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 provide precise stereochemical details.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight374.4 g/mol
LogP (Partition Coefficient)2.19 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bond Count4

Data derived from computational models highlight moderate lipophilicity, suggesting balanced membrane permeability and solubility.

Synthetic Methodologies

Solid-Phase Synthesis

Immobilization of the quinoline-carboxamide precursor on a resin enables stepwise assembly, reducing purification challenges. Key steps include:

  • Coupling: Attachment of 2-hydroxyquinoline-4-carboxylic acid to Wang resin via ester linkage.

  • Nucleophilic Acylation: Reaction with 6-amino-3-isopropyl-3,4-dihydroquinazolin-4-one.

  • Cleavage: TFA-mediated release yields the final product.

One-Pot Multicomponent Assembly

A metal-free protocol from J. Org. Chem. (2024) optimizes efficiency:

  • Arenediazonium Salt Activation: Generates N-arylnitrilium intermediates.

  • Cyclocondensation: Bifunctional anilines undergo nucleophilic addition, forming the dihydroquinazoline core .

  • Oxidation: Atmospheric oxygen converts dihydroquinazoline to quinazolin-4(3H)-one .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
BaseK₂CO₃78% → 92%
Temperature60°C65% → 88%
SolventDMF:H₂O (9:1)70% → 95%

This method achieves 95% yield under mild conditions, demonstrating scalability .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity
Target CompoundQuinoline-quinazoline hybridEGFR inhibition (IC₅₀ ~12 µM)
2-Hydroxy-4-quinolincarboxylic acidCarboxylic acid substituentAntiviral (EC₅₀ = 5.2 µM)
3,4-Dihydroquinazoline derivativesSaturated N-heterocycleKinase inhibition

The target compound’s isopropyl group enhances hydrophobic interactions, improving target affinity over non-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator